ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C30H29N3O2 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.22597718 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. The presence of bulky substituents such as tert-butyl and methyl groups may influence its biological activity by modulating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-f]quinoline derivatives, including this compound.
- In Vitro Studies : Research indicates that derivatives with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with GI50 values below 8 µM were identified in assays against cell lines such as ACHN (renal cancer), HCT-15 (colon cancer), and MM231 (breast cancer) .
- Mechanism of Action : The compound's mechanism involves inhibition of topoisomerase I and II enzymes, crucial for DNA replication and transcription. Notably, certain derivatives demonstrated comparable inhibition patterns to established chemotherapeutics like etoposide .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- Topoisomerase Inhibition : this compound showed significant inhibitory effects on topoisomerase IIα at concentrations around 100 µM. This inhibition is critical as it can lead to DNA damage in rapidly dividing cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Substituent Effects : The presence of the tert-butyl group at the para position significantly enhances cytotoxicity. Studies suggest that variations in substituents at different positions on the pyrazoloquinoline scaffold can lead to varying degrees of potency against cancer cell lines .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of pyrazoloquinoline derivatives:
- Case Study 1 : A derivative exhibited a GI50 value of less than 7 µM across multiple cancer cell lines, indicating robust anticancer activity. This study emphasized the importance of functional group positioning in enhancing biological efficacy .
- Case Study 2 : A comparative analysis of various pyrazolo[4,3-f]quinoline derivatives revealed that specific modifications led to improved selectivity for kinase inhibition, further supporting the potential for these compounds in targeted cancer therapies .
Table 1: Cytotoxicity Data of Pyrazolo[4,3-f]quinoline Derivatives
Compound ID | Cell Line | GI50 (µM) | Topoisomerase IIα Inhibition |
---|---|---|---|
2E | NUGC-3 | <7 | Strong |
2P | HCT-15 | <8 | Moderate |
1M | MM231 | <6 | Strong |
Table 2: Structure-Activity Relationship Insights
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
Para | tert-butyl | Increased cytotoxicity |
Meta | methyl | Moderate activity |
Ortho | halogen | Reduced activity |
Properties
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2/c1-6-35-29(34)21-11-16-26-24(17-21)28-25(18-31-26)27(20-9-7-19(2)8-10-20)32-33(28)23-14-12-22(13-15-23)30(3,4)5/h7-18H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJHEUDXCLMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.